2,5-dichloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]benzenesulfonamide
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Overview
Description
N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes benzoyl, chlorophenyl, and sulfonamide groups. These functional groups contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzoyl and chlorophenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE: Shares structural similarities but lacks the sulfonamide group, resulting in different reactivity and applications.
N-(2-BENZOYL-4-CHLOROPHENYL)-2-NITROBENZAMIDE: Contains a nitro group instead of the sulfonamide group, leading to distinct chemical properties and uses.
Uniqueness
N-(2-BENZOYL-4-CHLOROPHENYL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE is unique due to its combination of benzoyl, chlorophenyl, and sulfonamide groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential as a versatile reagent make it a valuable compound in scientific research.
Properties
Molecular Formula |
C19H12Cl3NO3S |
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Molecular Weight |
440.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C19H12Cl3NO3S/c20-13-7-9-17(15(10-13)19(24)12-4-2-1-3-5-12)23-27(25,26)18-11-14(21)6-8-16(18)22/h1-11,23H |
InChI Key |
ZKUPEOZMYCRHAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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